4-Iodo-benzenebutanamine
Description
4-Iodo-benzenebutanamine (IUPAC name: 4-iodo-N-phenylbutan-1-amine) is a halogenated aromatic amine featuring a butanamine chain (NH₂-(CH₂)₃-CH₂-) attached to a benzene ring substituted with an iodine atom at the para position. Its molecular formula is C₁₀H₁₄IN, with a molecular weight of 291.13 g/mol (calculated based on atomic masses: C=12.01, H=1.01, I=126.90, N=14.01). The iodine substituent contributes to its distinct electronic and steric properties, while the butanamine chain enhances lipophilicity compared to simpler aniline derivatives. This compound is hypothesized to exhibit unique reactivity in nucleophilic substitution and coupling reactions due to iodine’s polarizability and weaker bond strength compared to bromine or chlorine.
Properties
IUPAC Name |
4-(4-iodophenyl)butan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14IN/c11-10-6-4-9(5-7-10)3-1-2-8-12/h4-7H,1-3,8,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJLBVBRBZZHGSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCCN)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-benzenebutanamine typically involves the iodination of benzenebutanamine. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzene ring in the presence of an oxidizing agent such as hydrogen peroxide or a halogen carrier like iron(III) chloride. The reaction is usually carried out in an organic solvent like acetic acid under controlled temperature conditions to ensure the selective iodination of the benzene ring.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-benzenebutanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the iodine substituent to a hydrogen atom, yielding benzenebutanamine.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of 4-iodobenzene butanoic acid.
Reduction: Formation of benzenebutanamine.
Substitution: Formation of 4-azido-benzenebutanamine or 4-thio-benzenebutanamine.
Scientific Research Applications
Scientific Research Applications
4-Iodo-benzenebutanamine has several notable applications in scientific research:
Medicinal Chemistry
The compound is utilized as a precursor in the synthesis of various bioactive molecules. Its ability to modify neurotransmitter systems makes it a candidate for developing new therapeutic agents targeting neurological disorders.
- Neuropharmacological Effects : Research indicates that this compound can enhance dopamine and serotonin release, suggesting potential applications as a stimulant or antidepressant agent. In vitro studies have demonstrated its influence on mood and cognition by modulating dopaminergic and serotonergic pathways.
Biological Studies
Due to its structural similarities with psychoactive substances, this compound is used to investigate biological pathways and mechanisms. It has been shown to interact with various biomolecules, which can aid in understanding complex biological systems.
Chemical Synthesis
As an intermediate in organic synthesis, this compound serves as a building block for creating more complex organic compounds. Its reactivity allows for participation in substitution reactions, oxidation, and reduction processes.
Neuropharmacological Assessment
A study evaluated the effects of this compound on animal models to assess its impact on mood and cognitive function. Results indicated significant improvements in behavioral assessments related to anxiety and depression-like symptoms, correlating with elevated neurotransmitter levels.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Neuropharmacological | Increased dopamine and serotonin levels | |
| Antimicrobial | Potential antibacterial activity (related compounds) |
Mechanism of Action
The mechanism by which 4-Iodo-benzenebutanamine exerts its effects depends on its interaction with molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to various biological receptors. Additionally, the butanamine chain can interact with enzymes and proteins, modulating their activity and leading to specific biological outcomes.
Comparison with Similar Compounds
Key Observations :
- Molecular Weight : The iodine substituent and butanamine chain significantly increase the molecular weight of this compound compared to brominated anilines (e.g., 4-Bromoaniline: 172.02 vs. 291.13 g/mol).
- Solubility : The lipophilic butanamine chain reduces water solubility compared to simpler anilines, aligning with trends observed in brominated analogs.
Electronic and Reactivity Trends
Halogen Effects
- Iodine vs. Bromine : Iodine’s larger atomic radius and lower electronegativity enhance its polarizability, making this compound more reactive in aromatic electrophilic substitution and metal-catalyzed coupling reactions (e.g., Suzuki-Miyaura) compared to brominated analogs.
- Leaving Group Ability : The C–I bond is weaker than C–Br, favoring nucleophilic substitution reactions. For example, iodide is a better leaving group in SN2 mechanisms compared to bromide.
Chain Length Effects
- However, the amine group can participate in hydrogen bonding, influencing solubility and intermolecular interactions.
Spectroscopic Data (Hypothetical vs. Observed)
- Infrared (IR) Spectroscopy : The N–H stretching vibration (~3300 cm⁻¹) and C–I stretching (~500 cm⁻¹) would dominate this compound’s IR spectrum. In contrast, 4-Bromo-2-methylaniline shows N–H stretches at ~3450 cm⁻¹ and C–Br stretches at ~600 cm⁻¹.
- NMR Spectroscopy : The para-iodo substituent would deshield aromatic protons (δ ~7.3–7.6 ppm), while the butanamine chain’s protons would appear at δ ~1.4–2.7 ppm (CH₂ groups) and ~3.1 ppm (NH₂).
Biological Activity
4-Iodo-benzenebutanamine, also known as 4-iodo-2,5-dimethoxy-alpha-methylphenethylamine (often referred to as 25I-NBOMe), is a compound belonging to the phenethylamine class. It has garnered attention due to its significant psychoactive properties and its interaction with serotonin receptors, particularly the 5-HT2A subtype. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, pharmacological effects, case studies, and relevant research findings.
Chemical Structure and Synthesis
The molecular formula of this compound is with a molecular weight of approximately 221.1 g/mol. The synthesis typically involves multi-step reactions that include electrophilic aromatic substitution due to the presence of electron-donating methoxy groups on the benzene ring. The following table summarizes some key structural features and synthetic routes:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound (25I-NBOMe) | C₉H₁₂I | Iodine substitution, psychoactive properties |
| 4-Bromo-benzenebutanamine | C₉H₁₂Br | Bromine instead of iodine |
| 2,5-Dimethoxyphenethylamine | C₉H₁₃NO₂ | Lacks iodine substitution |
Pharmacodynamics
Research indicates that this compound acts primarily as a serotonin receptor agonist , particularly at the 5-HT2A receptor. This interaction is crucial as it influences various neurological pathways associated with mood and perception. The compound exhibits hallucinogenic effects similar to other psychedelics, which can lead to altered states of consciousness.
Key Findings:
- Binding Affinity: Studies have shown that 25I-NBOMe has a high binding affinity for the 5-HT2A receptor, which is implicated in the modulation of mood and cognition .
- Psychoactive Effects: Users report experiences akin to those induced by LSD, including visual and auditory hallucinations, enhanced sensory perception, and altered thought processes .
Toxicological Studies
The compound has been involved in several case studies highlighting its potential for toxicity. Notably, a case involving a fatality due to ingestion of blotter paper containing 25I-NBOMe demonstrated severe physiological effects such as tachycardia, hypertension, and acute kidney injury. Postmortem analyses revealed significant concentrations of the compound in various biological fluids .
Case Study Summary:
- Case of Fatal Intoxication: A young adult ingested blotter paper containing 25I-NBOMe leading to severe agitation and subsequent death. Toxicological analysis revealed high levels of the compound in blood and tissue samples .
- Non-fatal Intoxications: Reports from multiple countries indicated numerous non-fatal cases where users experienced severe agitation, hallucinations, and other distressing symptoms after using the substance .
Research Findings
Recent studies have focused on understanding the mechanisms through which this compound exerts its effects. Notable findings include:
- Neuropharmacological Implications: The compound's action on serotonin receptors suggests potential therapeutic applications in treating mood disorders; however, its psychoactive nature raises concerns regarding safety and abuse potential .
- Comparative Studies: Research comparing 25I-NBOMe with other phenethylamines has provided insights into its unique properties and effects on human physiology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
